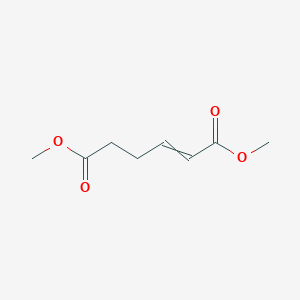

1,6-Dimethyl (2E)-hex-2-enedioate

Description

Significance of Unsaturated Dicarboxylic Acid Esters in Chemical Synthesis

Unsaturated dicarboxylic acid esters are a class of organic compounds characterized by the presence of two ester functional groups and at least one carbon-carbon double bond. britannica.com Their importance in chemical synthesis is extensive, primarily because they serve as versatile building blocks for a wide array of more complex molecules. longdom.org

These esters are frequently used as monomers in the synthesis of polymers. britannica.comlongdom.org For instance, polyesters can be synthesized by reacting dicarboxylic acids or their ester derivatives with diols. longdom.org The presence of a double bond within the monomer unit, as seen in 1,6-dimethyl (2E)-hex-2-enedioate, offers a site for further modification, such as cross-linking, which can be used to create materials with specific properties like hard films. beilstein-journals.org

Furthermore, dicarboxylic acid esters are valuable acylating agents in lipase-catalyzed reactions, often used to produce dimeric or hybrid derivatives of bioactive natural compounds. nih.govresearchgate.net Their ability to participate in various reactions, including Diels-Alder reactions to form cyclic compounds, makes them crucial intermediates in the synthesis of natural products and pharmaceuticals. longdom.org The reactivity of the α,β-unsaturated system also allows for conjugate addition reactions, further expanding their synthetic utility.

Structural Isomerism and Stereochemical Considerations within Hex-2-enedioate Systems

Isomerism refers to the phenomenon where different compounds share the same molecular formula but have different structural arrangements. youtube.comyoutube.com In the context of hex-2-enedioate systems, two primary types of isomerism are relevant: constitutional isomerism and stereoisomerism.

Constitutional isomers have the same molecular formula but differ in the connectivity of their atoms. youtube.com For a diester of hexenedioic acid, constitutional isomers could involve variations in the position of the double bond (e.g., hex-3-enedioate) or the branching of the carbon chain.

Stereoisomerism occurs when molecules have the same connectivity but differ in the spatial arrangement of their atoms. youtube.com For 1,6-dimethyl hex-2-enedioate, the most significant form of stereoisomerism is geometric isomerism, also known as cis-trans or E/Z isomerism, which arises due to the restricted rotation around the carbon-carbon double bond. youtube.comyoutube.com

(2E)-isomer (trans): In this configuration, the high-priority groups on each carbon of the double bond are on opposite sides. For this compound, this means the main carbon chains attached to the double bond extend in opposite directions. youtube.com This is the trans isomer.

(2Z)-isomer (cis): In this configuration, the high-priority groups are on the same side of the double bond. youtube.com This isomer would have a different three-dimensional shape and, consequently, different physical properties compared to the (2E) isomer.

The possibility of geometric isomerism means that the synthesis of a specific hex-2-enedioate must be stereocontrolled to obtain the desired isomer. stackexchange.com The specific geometry of the double bond can significantly affect the molecule's ability to pack in a crystal lattice, its reactivity, and its biological activity if used as a precursor for pharmaceuticals.

Historical Development and Evolution of Synthetic Methodologies for Long-Chain Diesters

The synthesis of esters, including long-chain diesters, has been a cornerstone of organic chemistry for over a century. The historical evolution of these methods reflects a continuous drive towards greater efficiency, milder reaction conditions, and improved sustainability.

Initially, the primary method for ester synthesis was Fischer esterification , a reaction involving the acid-catalyzed condensation of a carboxylic acid with an alcohol. While effective, this method often requires high temperatures and a large excess of one reactant to drive the equilibrium towards the product, and it is not always suitable for sensitive substrates.

Over time, alternative methods were developed. The use of more reactive dicarboxylic acid derivatives, such as acid chlorides or anhydrides , allows for reactions to proceed under milder conditions without the need for a strong acid catalyst. longdom.org These intermediates are highly reactive and can be used to form esters and other functional groups efficiently. longdom.org

More recently, a significant shift towards more environmentally benign and selective synthetic methods has occurred. Biocatalysis , particularly the use of enzymes like lipases, has emerged as a powerful tool for ester synthesis. nih.govresearchgate.net Lipase-catalyzed transesterification reactions can be performed under very mild conditions, which is advantageous when dealing with thermally sensitive molecules. beilstein-journals.org This approach offers high selectivity (chemo-, regio-, and enantioselectivity) and reduces the generation of hazardous waste. mdpi.com The development of immobilized enzymes has further enhanced the industrial viability of these processes, allowing for easier catalyst recovery and reuse. acs.org Modern research also focuses on developing sustainable processes, for example, by using biomass-derived starting materials to produce long-chain diesters for applications like bio-based lubricants. rsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dimethyl hex-2-enedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3,5H,4,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFMISCWBTXLFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC=CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodological Advancements for 1,6 Dimethyl 2e Hex 2 Enedioate

Esterification Routes for Dicarboxylic Acid Derivatives

Esterification represents a fundamental approach for the synthesis of esters from carboxylic acids. For 1,6-Dimethyl (2E)-hex-2-enedioate, the corresponding dicarboxylic acid precursor is (2E)-hex-2-enedioic acid. wikipedia.orgmasterorganicchemistry.comkhanacademy.org The primary methods involve direct esterification and transesterification.

Direct Esterification Processes

Direct esterification, particularly the Fischer-Speier esterification, is a well-established method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. mdpi.comresearchgate.net This reaction is an equilibrium process. To synthesize this compound, (2E)-hex-2-enedioic acid would be refluxed with an excess of methanol (B129727), which serves as both the reactant and often as the solvent.

The key principles of this process include:

Catalysis : Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are commonly used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. mdpi.comnih.gov

Equilibrium Shift : To achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of one reactant (usually the alcohol, methanol in this case) or by removing the water formed during the reaction. researchgate.net Methods for water removal include using a Dean-Stark apparatus or adding a dehydrating agent. mdpi.com

Reaction Conditions : The reaction generally requires heating, with typical times ranging from 1 to 10 hours at temperatures between 60–110 °C. mdpi.com

Table 1: General Conditions for Fischer-Speier Esterification

| Parameter | Typical Condition | Purpose |

| Reactants | Dicarboxylic Acid, Alcohol | Forms the ester. |

| Catalyst | H₂SO₄, TsOH, HCl | Increases the rate of reaction. researchgate.net |

| Temperature | 60-110 °C | Provides energy for the reaction to proceed. mdpi.com |

| Reaction Time | 1-10 hours | Allows the reaction to reach equilibrium. mdpi.com |

| Equilibrium Control | Excess alcohol or water removal | Drives the reaction to completion for higher yield. researchgate.net |

Transesterification Techniques

Transesterification is another significant pathway for synthesizing esters, involving the conversion of one ester into another by reaction with an alcohol. To produce this compound, a different ester of (2E)-hex-2-enedioic acid (e.g., a diethyl or dibutyl ester) could be reacted with methanol in the presence of a catalyst. This process is also reversible and requires similar strategies to drive the reaction to completion.

This technique is particularly valuable in contexts like biodiesel production and can be catalyzed by either acids or bases. nih.govchemsrc.com For instance, the transesterification of cyclic carbonates with methanol is a well-studied, environmentally friendly route for producing dimethyl carbonate (DMC). nih.gov While specific research on the transesterification to yield this compound is not prevalent, the general principles are widely applicable. The reaction involves the exchange of the alcohol moiety of an ester, and driving the equilibrium is key, often by removing the more volatile alcohol byproduct. researchgate.net

Utilization of Renewable Biomass-Derived Platform Molecules

The growing emphasis on sustainable chemistry has spurred research into using biomass as a feedstock for chemical production. rsc.orguctm.edu Methyl Vinyl Glycolate (MVG), a platform molecule derivable from the zeolite-catalyzed degradation of sugars, serves as a versatile precursor for various valuable chemicals, including unsaturated adipic acid derivatives like this compound. researchgate.net

Synthetic Approaches from Methyl Vinyl Glycolate (MVG) Precursors

Methyl Vinyl Glycolate (MVG) provides a direct route to C6 diesters through sigmatropic rearrangements. researchgate.net This approach leverages the unique structure of MVG, which contains both a hydroxyl group and a vinyl group, making it amenable to powerful carbon-carbon bond-forming reactions.

Catalytic Rearrangements in Diester Formation from Bio-derived Feedstocks

The Johnson-Claisen rearrangement is a highly effective catalytic method for converting MVG into unsaturated diester derivatives. This nih.govnih.gov-sigmatropic rearrangement involves the reaction of MVG with an orthoacetate in the presence of a catalytic amount of acid.

In a specific application of this method, MVG is reacted with trimethyl orthoacetate. The reaction proceeds by heating the mixture, which causes the elimination of methanol and the in-situ formation of an intermediate allyl vinyl ether. This intermediate then undergoes the rearrangement to form the carbon backbone of the hexenedioate. A subsequent distillation of the alcohol byproduct helps to drive the reaction to completion. researchgate.net This process has been shown to produce this compound in good yield. researchgate.net

Table 2: Synthesis of this compound from MVG

| Reactant 1 | Reactant 2 | Catalyst | Temperature | Time | Product | Isolated Yield | Reference |

| Methyl Vinyl Glycolate (MVG) | Trimethyl orthoacetate | Acetic Acid | 140 °C then 155 °C | 28 h | This compound | 72% | researchgate.net |

| Methyl Vinyl Glycolate (MVG) | Triethyl orthoacetate | Acetic Acid | 140 °C then 155 °C | 28 h | 6-Ethyl 1-methyl (2E)-hex-2-enedioate | 74% | researchgate.net |

Olefin Metathesis Reactions in the Synthesis of Unsaturated Diesters

Olefin metathesis has become a powerful and versatile tool in organic synthesis for the formation of carbon-carbon double bonds. chemsrc.com This catalytic reaction, often employing ruthenium-based catalysts like the Grubbs catalysts, can be used to produce unsaturated diesters from renewable feedstocks such as vegetable oils and their constituent fatty acids. mdpi.comnih.gov

Two primary strategies involving olefin metathesis are relevant for the synthesis of unsaturated diesters:

Self-Metathesis: This reaction involves the metathesis of an unsaturated fatty acid ester with itself. For example, the self-metathesis of methyl oleate, catalyzed by a second-generation Grubbs catalyst, can produce a C18 unsaturated diester and 1-octadecene. This provides a direct route to long-chain unsaturated diesters from a single renewable starting material. mdpi.comnih.gov

Cross-Metathesis: This involves the reaction between two different olefins. The cross-metathesis of unsaturated fatty acid methyl esters (FAMEs) with short-chain acrylates, such as methyl acrylate (B77674), is an efficient way to generate a variety of unsaturated diesters. researchgate.net This approach offers a sustainable pathway to important polyester (B1180765) precursors. researchgate.net

The mechanism, first proposed by Chauvin, involves the formation of a metallacyclobutane intermediate from the reaction of an alkene with a metal alkylidene catalyst. mdpi.com The reaction is driven by the formation of volatile byproducts like ethylene, which can be removed to shift the equilibrium. While not explicitly documented for the direct synthesis of this compound, the principles of olefin metathesis represent a potent and green strategy for accessing the broader class of unsaturated diesters from bio-based sources. mdpi.com

Homo-Metathesis Dimerization Strategies

Olefin metathesis is a powerful organic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, a discovery that was awarded the Nobel Prize in Chemistry in 2005. wikipedia.org Homo-metathesis, or self-metathesis, is a subclass of this reaction where a single type of olefin is dimerized.

The synthesis of this compound can be efficiently achieved via the homo-metathesis of methyl acrylate. In this reaction, two molecules of methyl acrylate couple at their terminal double bonds, catalyzed by a transition metal complex, typically a ruthenium-based catalyst like Grubbs' first or second-generation catalysts. harvard.edu The reaction proceeds through a metallacyclobutane intermediate as proposed in the widely accepted Chauvin mechanism. wikipedia.orgharvard.edu The primary driving force for this specific dimerization is the entropically favorable release of a small, volatile molecule, ethylene, which can be removed from the reaction system to push the equilibrium towards the desired product. wikipedia.org

The reaction is valued for its atom economy and often proceeds with high stereoselectivity for the more stable (E)-isomer. The choice of catalyst and reaction conditions, such as temperature and concentration, can be optimized to maximize the yield of the dimerized product over competing oligomerization or polymerization reactions. researchgate.net

Table 1: Catalysts and Conditions for Homo-Metathesis Dimerization

| Catalyst | Typical Loading (mol%) | Solvent | Temperature (°C) | Key Features |

| Grubbs' 1st Generation | 2-5 | Dichloromethane (CH₂Cl₂) | 25-45 | Good functional group tolerance. |

| Grubbs' 2nd Generation | 1-5 | Dichloromethane (CH₂Cl₂), Toluene | 25-50 | Higher activity, more stable, effective for electron-deficient olefins. harvard.eduresearchgate.net |

| Hoveyda-Grubbs' Catalysts | 1-5 | Toluene | 40-80 | Feature a chelating isopropoxystyrene ligand for enhanced stability and recovery. |

Cross-Metathesis with Functionalized Olefins

Cross-metathesis (CM) extends the utility of the metathesis reaction to the coupling of two different olefinic partners. organic-chemistry.org This strategy offers a more versatile approach to the synthesis of this compound by allowing for the combination of different functionalized starting materials. For instance, the target molecule can be synthesized by the cross-metathesis of methyl acrylate and methyl 3-butenoate.

A significant challenge in cross-metathesis is controlling the selectivity. A statistical reaction between two different terminal olefins can produce a mixture of three products: two homo-dimers and the desired cross-coupled product, each as a potential mixture of E/Z isomers. organic-chemistry.org To achieve high yields of the desired heterodimer, reaction conditions and substrate choice must be carefully considered. Generally, successful cross-metathesis involves olefins with different reactivities, such as pairing an electron-deficient olefin (Type I, e.g., methyl acrylate) with an unactivated terminal olefin. illinois.edu The use of highly active second-generation ruthenium catalysts can improve the efficiency of CM reactions involving sterically hindered or electronically deactivated olefins. organic-chemistry.org

Table 2: Olefin Classification for Cross-Metathesis Reactivity

| Olefin Type | Description | Examples | Expected Outcome |

| Type I | Electron-deficient or sterically unhindered, readily undergo homo-dimerization | Methyl acrylate, Acrylonitrile | CM with another Type I olefin gives a statistical mixture. illinois.edu |

| Type II | Readily homodimerize, but the dimer is slow to react further | Styrene, Allyl silanes | Can be effective partners for Type I or III olefins. |

| Type III | Slow to homodimerize but reactive in CM | Neohexene | Good partners for selective CM. |

| Type IV | Spectators in metathesis, very slow to react | Tetrasubstituted olefins | Generally unreactive. illinois.edu |

Organometallic Catalysis in the Construction of Carbon–Carbon Bonds Leading to Diesters

Beyond metathesis, other organometallic catalytic systems are pivotal in forming the carbon-carbon backbone of diesters like this compound. Palladium and Ruthenium complexes are at the forefront of these methodologies.

Palladium-Catalyzed Transformations

Palladium catalysis is a cornerstone of modern C-C bond formation. While direct synthesis of the target diester is not commonly reported via this method, established palladium-catalyzed reactions represent plausible synthetic routes.

One potential approach is a Heck-type reaction , where an aryl or vinyl halide is coupled with an alkene. A hypothetical route could involve the coupling of a C3 vinyl halide bearing an ester group with methyl acrylate.

A more direct strategy involves the palladium-catalyzed carbonylation of appropriate substrates. For example, the carbonylation of a functionalized allene (B1206475) or a 1,3-diene in the presence of methanol could theoretically construct the hexenedioate backbone. Such reactions often require a palladium catalyst, a phosphine (B1218219) ligand, a source of carbon monoxide, and an oxidant. The precise control of regioselectivity and stereoselectivity would be critical. Palladium-catalyzed cross-coupling reactions are powerful tools for C-N and C-C bond formation, underscoring their potential applicability in complex syntheses. nih.gov

Ruthenium-Mediated Reactions

The most prominent role of ruthenium in synthesizing this compound is through the olefin metathesis reactions discussed previously (Sections 2.3.1 and 2.3.2). The development of well-defined ruthenium alkylidene complexes, namely the Schrock (molybdenum-based) and Grubbs (ruthenium-based) catalysts, revolutionized the field. wikipedia.org

Grubbs' catalysts are particularly noteworthy for their remarkable functional group tolerance and stability in the presence of air and moisture, making them highly practical for laboratory and industrial use. harvard.edu The catalytic cycle involves the formation of a 16-electron ruthenium-olefin complex, which then undergoes a [2+2] cycloaddition to form the key metallacyclobutane intermediate. Subsequent cycloreversion releases the new olefin product and regenerates the metal carbene for the next catalytic turnover. harvard.edu The high efficiency and selectivity of these ruthenium systems make them the premier choice for synthesizing the target diester via metathesis.

Ylide-Based Olefination and Related Phosphorane Methodologies

Ylide-based reactions, particularly the Wittig reaction and its variants, are fundamental methods for creating carbon-carbon double bonds with excellent control over stereochemistry. The Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate-stabilized carbanion (a phosphonate (B1237965) ylide), is especially effective for synthesizing α,β-unsaturated esters and reliably produces the thermodynamically favored (E)-isomer. researchgate.net

A viable HWE-based synthesis of this compound would involve the reaction between two C3 fragments:

A phosphonate ylide: Generated by deprotonating a phosphonate ester, such as methyl 2-(diethoxyphosphoryl)acetate, with a suitable base (e.g., NaH, DBU).

An aldehyde: A carbonyl compound containing the other half of the target molecule, such as methyl 3-oxopropanoate (B1240783) (methyl formylacetate).

The reaction proceeds with the nucleophilic attack of the ylide on the aldehyde carbonyl, followed by the elimination of a water-soluble phosphate (B84403) byproduct, driving the reaction to completion. The HWE reaction's high E-selectivity for α,β-unsaturated esters makes it an ideal method for ensuring the correct geometry in the final product. researchgate.net

Stereoselective and Enantioselective Approaches to Hex-2-enedioate Derivatives

While this compound is an achiral molecule, the principles of stereoselective synthesis are crucial for its construction, primarily to ensure the desired (E)-configuration of the double bond. As discussed, both olefin metathesis and the HWE reaction tend to favor the formation of the more stable trans- (or E-) isomer. researchgate.netillinois.edu

Extending these concepts, enantioselective methods can be applied to synthesize chiral derivatives of the hex-2-enedioate scaffold. Such approaches are vital for creating optically active molecules for applications in materials science and as intermediates for pharmaceuticals.

Enantioselective synthesis could be achieved through several strategies:

Catalytic Asymmetric Hydrogenation: A related saturated chiral diester could be formed by the asymmetric hydrogenation of this compound using a chiral catalyst, such as an Iridium complex with a chiral phosphine ligand (e.g., ZhaoPhos). rsc.org

Chiral Catalysts in C-C Bond Formation: Employing chiral ligands in the organometallic reactions described above could induce asymmetry. For example, a palladium-catalyzed reaction could be rendered enantioselective by using a chiral phosphine ligand. Similarly, recent advancements have led to the development of chiral ruthenium metathesis catalysts that can influence the stereochemistry of the products.

Synthesis from Chiral Precursors: Starting with an enantiomerically pure building block would transfer the chirality to the final product. For instance, a chiral aldehyde could be used in an HWE reaction.

The synthesis of structurally related compounds, such as (E)-hex-2-en-4-yne dioates, has been achieved with high stereoselectivity, demonstrating that precise control over the geometry of multi-functionalized six-carbon backbones is feasible. afinitica.com These methods provide a foundation for developing highly specific enantioselective routes to more complex hex-2-enedioate derivatives.

Solid-State Synthesis Methodologies for Diester Compounds.

The pursuit of environmentally benign and efficient chemical transformations has driven the exploration of solid-state synthesis as a compelling alternative to traditional solution-phase reactions. These methods, which minimize or eliminate the use of hazardous solvents, are particularly relevant for the synthesis of diester compounds due to their wide applications as intermediates in pharmaceuticals, polymers, and fine chemicals. mdpi.comresearchgate.net This section details the advancements in solid-state methodologies applicable to the synthesis of diesters, with a conceptual focus on how these could be applied to produce this compound.

Solid-state synthesis offers several advantages, including reduced pollution, lower costs, and often, unique reactivity and selectivity compared to solution-based methods. nih.gov The primary approaches in this domain are solid-acid catalysis and mechanochemistry, both of which have demonstrated considerable success in esterification and diesterification reactions.

One prominent approach involves the use of heterogeneous solid acid catalysts. Amorphous inorganic ion exchangers, such as the phosphates and tungstates of tetravalent metals like zirconium, titanium, and tin (e.g., ZrP, TiP, SnP, ZrW, TiW, and SnW), have been effectively employed as solid acid catalysts for the synthesis of monoesters and diesters. niscpr.res.inresearchgate.net These materials possess structural hydroxyl groups that provide exchangeable protons, making them effective catalysts. niscpr.res.inresearchgate.net The synthesis of diesters using these catalysts typically involves refluxing a dicarboxylic acid with an alcohol in the presence of the solid acid catalyst. niscpr.res.in While good yields are often obtained for monoesters, the formation of diesters can be more challenging, sometimes requiring a stepwise addition of the alcohol and catalyst. niscpr.res.in

Another significant advancement in solid-state synthesis is mechanochemistry, which utilizes mechanical force, such as grinding or milling, to induce chemical reactions. youtube.com This solvent-free technique can lead to shorter reaction times and different reactivity compared to solution-based methods. nih.govnih.gov High-speed ball milling (HSBM) has been successfully applied to the synthesis of various esters. nih.gov For instance, the esterification of carboxylic acids with alcohols has been achieved in the presence of iodine and potassium hypophosphite or potassium iodide and triethyl phosphite (B83602) under solvent-free milling conditions, affording esters in moderate to high yields within minutes. nih.gov This method has shown compatibility with a range of functional groups, although steric hindrance can affect the yield. nih.gov

Solvent-free esterification can also be facilitated by other types of catalysts. For example, supported iron oxide nanoparticles have been shown to be efficient and recoverable catalysts for the solvent-free esterification of carboxylic acids, including the successful esterification of succinic acid to dimethyl succinate. mdpi.com Additionally, surfactant-combined catalysts like dodecylbenzene (B1670861) sulfonic acid (DBSA) have enabled solvent-free esterification at room temperature. rsc.org The direct reaction of aromatic carboxylates with dihaloalkanes under solvent-free conditions using a phase transfer catalyst is another novel method for synthesizing methylene (B1212753) diesters. nih.gov

The table below summarizes findings from various studies on the solid-state and solvent-free synthesis of diester compounds, providing insights into the reaction conditions and outcomes that could be relevant for the synthesis of this compound.

| Catalyst/Method | Reactants | Reaction Conditions | Yield (%) | Reference |

| ZrP, TiP, SnP, ZrW, TiW, SnW | Dicarboxylic acids, Alcohols | Reflux, 8-10 h | Good for monoesters, lower for diesters | niscpr.res.inresearchgate.net |

| I₂/KH₂PO₂ (HSBM) | Carboxylic acids, Alcohols | Room temperature, 20 min milling | 45-91 | nih.gov |

| KI/P(OEt)₃ (HSBM) | Carboxylic acids, Alcohols | Room temperature, 60 min milling | 24-85 | nih.gov |

| Supported Iron Oxide Nanoparticles | Succinic acid, Methanol | Solvent-free | High | mdpi.com |

| Dodecylbenzene sulfonic acid (DBSA) | Carboxylic acids, Alcohols | Room temperature, solvent-free | Moderate to excellent | rsc.org |

| Phase Transfer Catalyst (TBAB) | Aromatic carboxylates, Dihaloalkanes | Solvent-free | - | nih.gov |

While direct solid-state synthesis of this compound is not explicitly documented in the reviewed literature, the methodologies presented here offer promising avenues for its production. The application of solid acid catalysts or mechanochemical approaches could provide a more sustainable and efficient route to this and other valuable diester compounds. Further research would be needed to optimize these methods for the specific synthesis of this compound, focusing on catalyst selection, reaction time, and temperature to maximize yield and purity.

Mechanistic Investigations of Chemical Transformations Involving 1,6 Dimethyl 2e Hex 2 Enedioate and Analogues

Detailed Analysis of Sigmatropic Rearrangement Mechanisms, including Claisen Variants.

Sigmatropic rearrangements are concerted pericyclic reactions where a σ-bond migrates across a π-system. The Claisen rearrangement, a rsc.orgrsc.org-sigmatropic rearrangement, is a powerful tool for carbon-carbon bond formation. nrochemistry.com It involves the thermal conversion of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. nrochemistry.comorganic-chemistry.org The reaction proceeds through a highly ordered, cyclic transition state, typically favoring a chair-like conformation to minimize steric hindrance. nrochemistry.comorganic-chemistry.org

Several variations of the Claisen rearrangement have been developed to enhance its utility and proceed under milder conditions. These include:

Ireland-Claisen Rearrangement: This variant involves the reaction of an allylic carboxylate with a strong base to form a silyl (B83357) ketene (B1206846) acetal (B89532), which then rearranges. wikipedia.orglibretexts.org This method allows the reaction to occur at or below room temperature. libretexts.org The stereochemistry of the silyl ketene acetal (E or Z) dictates the stereochemical outcome of the product (anti or syn, respectively). wikipedia.orglibretexts.org

Johnson-Claisen Rearrangement: This rearrangement utilizes an allylic alcohol and an orthoester in the presence of a weak acid catalyst to produce a γ,δ-unsaturated ester. wikipedia.orglibretexts.orgmasterorganicchemistry.com While often requiring high temperatures, microwave-assisted heating has been shown to significantly accelerate the reaction. wikipedia.orglibretexts.org

Bellus-Claisen Rearrangement: This reaction involves the use of ketenes with allylic ethers, amines, or thioethers to form γ,δ-unsaturated esters, amides, or thioesters. wikipedia.orglibretexts.org

Eschenmoser-Claisen Rearrangement: This variant employs an allylic alcohol and N,N-dimethylacetamide dimethyl acetal to generate a γ,δ-unsaturated amide. libretexts.org

The aromatic Claisen rearrangement is a related process where an allyl phenyl ether rearranges. This is followed by a rearomatization step to restore the aromatic ring. organic-chemistry.orgmasterorganicchemistry.com If the ortho positions are blocked, the allyl group may undergo a subsequent Cope rearrangement to the para position before rearomatization can occur. organic-chemistry.org

Elucidation of Metathesis Reaction Catalytic Cycles.

Ring-closing metathesis (RCM) is a powerful reaction for synthesizing unsaturated rings from dienes, catalyzed by metal complexes, most notably those containing ruthenium. wikipedia.org The generally accepted Chauvin mechanism proceeds through a metallacyclobutane intermediate. wikipedia.org

The catalytic cycle for RCM, particularly with Grubbs-type catalysts, can be summarized as follows:

Initiation: The catalyst is activated by the substitution of a ligand (e.g., a phosphine (B1218219) in first-generation Grubbs catalysts) with one of the alkene moieties of the diene substrate. wikipedia.orgharvard.edu This forms a new metal-alkylidene complex.

Intramolecular [2+2] Cycloaddition: The metal-alkylidene then undergoes an intramolecular [2+2] cycloaddition with the second alkene group within the same molecule to form a metallacyclobutane intermediate. wikipedia.org

Cycloreversion: The metallacyclobutane intermediate then undergoes a retro-[2+2] cycloaddition (cycloelimination). This step can be productive, releasing the cyclic alkene product and a new metal-alkylidene species (e.g., [M]=CH₂), or non-productive, reverting to the previous intermediate. wikipedia.org

Propagation: The newly formed metal-alkylidene species can then react with another molecule of the diene substrate, continuing the catalytic cycle. wikipedia.org

The reaction is often driven to completion by the removal of a volatile byproduct, such as ethylene, which shifts the equilibrium towards the cyclic product. researchgate.netuwindsor.ca The stability and reactivity of the catalyst are crucial. For instance, second-generation Grubbs catalysts, which feature an N-heterocyclic carbene (NHC) ligand, exhibit enhanced activity and stability compared to their first-generation counterparts. harvard.edu

A kinetic model for the RCM of diethyl diallylmalonate using a second-generation Grubbs catalyst has been studied, which explicitly considers precatalyst initiation, reversible RCM, and catalyst decomposition. acs.org

Characterization of Nucleophilic Addition Pathways to Unsaturated Ester Systems.

Unsaturated esters, such as 1,6-dimethyl (2E)-hex-2-enedioate, are susceptible to nucleophilic attack due to the electron-withdrawing nature of the ester groups, which polarizes the carbon-carbon double bond. Nucleophiles can add to the β-carbon in a conjugate addition (or 1,4-addition) fashion. pressbooks.publibretexts.org

Mechanisms of Michael Addition and Formation of Zwitterionic Intermediates.

The Michael reaction is a classic example of conjugate addition, where a nucleophile, typically a stabilized enolate, adds to the β-carbon of an α,β-unsaturated carbonyl compound. masterorganicchemistry.comwikipedia.orgopenstax.org The reaction is thermodynamically controlled and proceeds via the following steps: masterorganicchemistry.comorganic-chemistry.org

Enolate Formation: A base abstracts an acidic α-proton from a donor molecule (e.g., a β-keto ester or malonic ester) to form a resonance-stabilized enolate. masterorganicchemistry.comopenstax.org

Nucleophilic Attack: The enolate attacks the electrophilic β-carbon of the α,β-unsaturated ester (the Michael acceptor). masterorganicchemistry.comopenstax.org This forms a new carbon-carbon bond and generates a new enolate intermediate. masterorganicchemistry.com

Protonation: The resulting enolate is protonated, typically by the solvent or upon acidic workup, to yield the final 1,5-dicarbonyl product. masterorganicchemistry.comopenstax.org

In some cases, particularly with phosphine nucleophiles, the addition can occur at the α-carbon. For instance, the reaction of phosphines with allenoates can proceed through a zwitterionic carbenoid species. nih.gov A study on dimethyl (E)-hex-2-en-4-ynedioate, an analogue of this compound, showed that alkyl amines can add directly to the α(δ')-carbon without the need for a phosphine catalyst. nih.gov This unusual reactivity is attributed to the electronic properties of the conjugated enyne system. nih.gov

Stereochemical Outcomes of Nucleophilic Additions.

The stereochemistry of nucleophilic additions to unsaturated systems can be complex, especially when new stereocenters are formed. rsc.org In the case of nucleophilic addition to an α,β-unsaturated ester with substituents at the α and β positions, two new stereocenters can be created, leading to the possibility of four stereoisomeric products. rsc.org The relative stereochemistry of the product is determined by the trajectory of the nucleophilic attack and the subsequent protonation of the enolate intermediate. rsc.org

The stereochemical outcome can be influenced by the structure of the substrate, the nucleophile, and the reaction conditions. For example, in the α-addition of amines to dimethyl (E)-hex-2-en-4-ynedioate, primary alkyl amines yield exclusively the (2E,4E)-stereoisomer of the resulting dimethyl (2-alkylamino)-muconic ester. nih.govnih.gov In contrast, secondary alkyl amines produce a mixture of (2E,4E) and (2Z,4E)-stereoisomers. nih.govnih.gov Ab initio molecular orbital studies have been employed to investigate the steric and electronic effects that govern the stereoselectivity of nucleophilic additions of organocopper reagents to chiral α,β-unsaturated carbonyl compounds. acs.org

Radical Reaction Pathways in Diester Functionalization.

Radical reactions offer alternative pathways for the functionalization of diesters and their unsaturated analogues. rsc.org These reactions often exhibit high reactivity and regioselectivity that can be complementary to ionic pathways. rsc.org One common strategy involves the use of radical initiators, such as tert-butyl hydroperoxide (TBHP), which can generate various radical species. rsc.org

Recent advancements have focused on the difunctionalization of alkenes, where two new functional groups are added across the double bond. rsc.org This can be achieved through radical-mediated processes. For example, the merger of photoredox-catalyzed atom transfer radical addition (ATRA) with radical ligand transfer (RLT) allows for the net addition of a C-X bond across an alkene. nih.gov

In the context of diesters, radical reactions can be initiated at various positions. For instance, manganese complexes in conjunction with diacyl peroxides can generate alkyl radicals. acs.org These radicals can then add to unsaturated systems. acs.org The mechanism often involves the formation of radical species that add to a C=C or C=N bond, followed by an oxidation step to yield the final functionalized product. acs.org The formation of radical species in such reactions has been confirmed by techniques like EPR and radical trapping experiments. acs.org

Intramolecular Cyclization and Elimination Reaction Mechanisms.

Intramolecular reactions of diesters can lead to the formation of cyclic compounds, which are important structural motifs in many organic molecules.

Intramolecular Cyclization: The Dieckmann cyclization (or Dieckmann condensation) is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. openstax.orglibretexts.org This reaction works best for the formation of five- and six-membered rings from 1,6- and 1,7-diesters, respectively. openstax.orglibretexts.org The mechanism is analogous to the intermolecular Claisen condensation: libretexts.orgyoutube.com

An alkoxide base deprotonates the α-carbon of one of the ester groups to form an enolate. libretexts.orgyoutube.com

The enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group in the same molecule. libretexts.orgyoutube.com

This results in a tetrahedral intermediate, which then eliminates the alkoxy group to reform the carbonyl and yield the cyclic β-keto ester. libretexts.org

A final, irreversible deprotonation of the acidic α-proton of the β-keto ester product by the base drives the reaction to completion. libretexts.orgyoutube.com Subsequent acidic workup is required to protonate the resulting enolate. youtube.com

Elimination Reactions: Elimination reactions in substituted hexenedioates or their saturated analogues can lead to the formation of new carbon-carbon double bonds. masterorganicchemistry.comlibretexts.org These reactions typically involve the removal of two substituents from adjacent carbon atoms. ucsb.eduyoutube.com The most common mechanisms are E1 and E2. ucsb.eduyoutube.comlibretexts.org

E2 Mechanism: This is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously, forming a double bond. ucsb.edulibretexts.org

E1 Mechanism: This is a two-step process that begins with the departure of the leaving group to form a carbocation intermediate. libretexts.org A base then removes an adjacent proton to form the double bond. libretexts.org

The regioselectivity of elimination reactions is often governed by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene is the major product. libretexts.org

Polymerization and Copolymerization Reaction Dynamics

The study of unsaturated polymers derived from biomass has identified this compound, also known as trans,β-dimethyl hydromuconate (TBHM), and its analogues as promising monomers for the development of sustainable materials. mdpi.com The polymerization of these monomers, particularly through enzymatic catalysis, offers an environmentally friendly alternative to conventional methods that often rely on metal catalysts. mdpi.com

Enzyme-catalyzed polycondensation of TBHM and the related monomer trans,trans-dimethyl muconate (ttMUC) has been successfully achieved using Candida antarctica Lipase B (CALB). mdpi.com This enzymatic approach allows for the synthesis of well-defined unsaturated polyesters with minimal side reactions, such as isomerization or cross-linking. mdpi.com The retention of the double bonds within the polymer backbone is a key advantage, as these sites can be used for subsequent functionalization or cross-linking of the material. mdpi.com

The polymerization process involves the reaction of the dimethyl ester with a diol, such as 1,4-butanediol (B3395766) or 1,8-octanediol, under vacuum to remove the methanol (B129727) byproduct and drive the reaction toward polymer formation. The progress of the polymerization can be monitored by techniques like ¹H-NMR and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-ToF) mass spectrometry, which confirm the structure of the resulting polyesters and the absence of significant side products. mdpi.com

The characteristics of the resulting polymers, such as their molecular weight and thermal properties, are influenced by the choice of diol and the specific monomer used. For instance, polyesters synthesized from TBHM exhibit different thermal properties compared to those derived from the more unsaturated ttMUC.

Table 1: Polymerization of this compound (TBHM) and Analogues

| Monomer | Comonomer (Diol) | Catalyst | Key Findings |

|---|---|---|---|

| This compound (TBHM) | 1,4-Butanediol | Candida antarctica Lipase B (CALB) | Successful synthesis of unsaturated polyesters with retained double bonds. mdpi.com |

| This compound (TBHM) | 1,8-Octanediol | Candida antarctica Lipase B (CALB) | Enzymatic polymerization yields well-defined polymers with minimal side reactions. mdpi.com |

| trans,trans-Dimethyl muconate (ttMUC) | 1,4-Butanediol | Candida antarctica Lipase B (CALB) | Produces unsaturated polyesters suitable for further modification. mdpi.com |

Enzymatic Reaction Mechanisms and Biocatalytic Promiscuity in Related Systems

The enzymatic pathways related to the transformation of this compound analogues, such as muconic acid, are of significant interest for biotechnological applications. nih.govwikipedia.org Microorganisms have evolved diverse enzymatic strategies to metabolize aromatic compounds, often converging on intermediates like muconic acid. nih.govwikipedia.org

One of the key enzymatic reactions is the cycloisomerization of muconic acid derivatives. For example, the enzyme-catalyzed cyclization of 3-methyl-cis,cis-muconic acid proceeds via a syn addition of a carboxyl group to a double bond. rsc.org This reaction is stereospecific, with different microorganisms producing distinct stereoisomers of methylmuconolactone. Specifically, Aspergillus niger produces (4S)-3-methylmuconolactone, while Pseudomonas putida yields (4S)-4-methylmuconolactone. rsc.org

Biocatalytic promiscuity, the ability of an enzyme to catalyze a reaction different from its primary physiological role, is a recurring theme in these pathways. For instance, lipases, which are naturally involved in the hydrolysis of fats, have been repurposed for the esterification and polymerization of diacids and their esters, including derivatives of muconic acid. mdpi.comnih.gov The use of Candida antarctica Lipase B (CALB) in the polycondensation of TBHM and ttMUC is a prime example of this promiscuity, offering a green chemistry route to polymer synthesis. mdpi.com

Furthermore, the biosynthesis of muconic acid itself involves a series of enzymatic transformations starting from common metabolites. In engineered Saccharomyces cerevisiae, a synthetic pathway has been constructed using enzymes from different microorganisms, including 3-dehydroshikimate dehydratase, protocatechuic acid decarboxylase, and catechol 1,2-dioxygenase, to convert 3-dehydroshikimate into cis,cis-muconic acid. nih.gov This highlights the modularity and adaptability of enzymatic systems for producing valuable platform chemicals.

Table 2: Enzymatic Transformations in Related Systems

| Substrate | Enzyme/Organism | Transformation | Product |

|---|---|---|---|

| 3-Methyl-cis,cis-muconic acid | Aspergillus niger | Cycloisomerization (syn addition) | (4S)-3-Methylmuconolactone rsc.org |

| 3-Methyl-cis,cis-muconic acid | Pseudomonas putida | Cycloisomerization (syn addition) | (4S)-4-Methylmuconolactone rsc.org |

| 3-Dehydroshikimate | Engineered Saccharomyces cerevisiae (multi-enzyme pathway) | Dehydration, Decarboxylation, Dioxygenation | cis,cis-Muconic acid nih.gov |

Computational and Theoretical Chemistry Studies of 1,6 Dimethyl 2e Hex 2 Enedioate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic structure of molecules, which in turn dictates their chemical reactivity. These methods solve the Schrödinger equation, or a simplified form of it, to determine the energy and wavefunction of the molecule's electrons.

Applications of Hartree-Fock Theory

Hartree-Fock (HF) theory is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.orgaps.org This approach treats electron-electron repulsion in an average way, where each electron interacts with the mean field of all other electrons. While it neglects electron correlation, HF theory is a crucial starting point for more advanced calculations and can provide useful qualitative insights into electronic structure. wikipedia.org For a molecule like 1,6-Dimethyl (2E)-hex-2-enedioate, HF calculations can be used to determine its molecular orbitals, ionization potential, and to obtain an initial approximation of its geometry. youtube.comyoutube.com The Hartree-Fock method is often used for initial geometry optimizations and as a basis for more accurate methods. wikipedia.orgaps.org

Density Functional Theory (DFT) for Ground State Properties and Reaction Energetics

Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry due to its favorable balance of accuracy and computational cost. Unlike Hartree-Fock theory, which deals with the complex many-electron wavefunction, DFT is based on the principle that the energy of a molecule can be determined from its electron density. This approach includes a treatment of electron correlation, making it generally more accurate than HF for many applications.

For this compound, DFT calculations can be used to predict a wide range of ground-state properties with high accuracy. These include its equilibrium geometry, vibrational frequencies (which can be compared with experimental infrared and Raman spectra), and thermochemical data such as the enthalpy of formation. Furthermore, DFT is a powerful tool for investigating reaction energetics. For instance, it can be used to calculate the energy changes associated with various chemical transformations that this compound might undergo, such as hydrolysis of the ester groups or addition reactions at the carbon-carbon double bond.

A hypothetical example of DFT-calculated bond lengths in this compound is presented in the table below.

| Bond | DFT Calculated Bond Length (Å) |

| C=C | 1.34 |

| C-C | 1.48 |

| C=O | 1.21 |

| C-O | 1.35 |

| O-CH3 | 1.43 |

This table presents hypothetical DFT-calculated bond lengths for this compound to illustrate the type of data that can be obtained from such calculations.

Advanced Ab Initio and Post-Hartree-Fock Methods

To achieve even higher accuracy, especially for systems where electron correlation effects are particularly important, advanced ab initio and post-Hartree-Fock methods can be employed. These methods systematically improve upon the Hartree-Fock approximation by including a more sophisticated treatment of electron correlation. Examples include Møller-Plesset perturbation theory (MP2, MP3, etc.), Configuration Interaction (CI), and Coupled Cluster (CC) theory. While computationally more demanding, these methods can provide benchmark-quality data for the electronic structure and properties of molecules like this compound.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The flexibility of the aliphatic chain in this compound allows it to adopt various conformations. Molecular modeling and dynamics simulations are powerful tools for exploring the conformational landscape of such molecules and understanding their intermolecular interactions.

Molecular dynamics (MD) simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time. youtube.com This allows for the study of dynamic processes and the sampling of different molecular conformations. For this compound, MD simulations can reveal the preferred conformations in different environments (e.g., in the gas phase, in solution, or in a condensed phase), the barriers to rotation around single bonds, and how the molecule interacts with other molecules, such as solvents or other reactants. nih.govnih.govaps.org

The table below illustrates a hypothetical distribution of conformers for this compound at room temperature as might be determined from a molecular dynamics simulation.

| Conformer | Relative Energy (kcal/mol) | Population (%) |

| Extended | 0.0 | 65 |

| Folded 1 | 1.2 | 25 |

| Folded 2 | 2.5 | 10 |

This table provides a hypothetical example of the conformational distribution of this compound that could be obtained from molecular dynamics simulations.

Theoretical Elucidation of Reaction Pathways and Transition States

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate.

For this compound, theoretical methods can be used to study various reaction pathways. For example, the mechanism of its synthesis via the carbonylation of an appropriate precursor or its decomposition pathways could be investigated. daneshyari.comacs.org Computational studies can also shed light on the stereoselectivity of reactions involving this compound. By calculating the energies of different diastereomeric transition states, it is possible to predict which stereoisomer of the product will be formed preferentially.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and for the structural elucidation of new compounds.

For this compound, DFT and other quantum chemical methods can be used to calculate its nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and spin-spin coupling constants. researchgate.netmodgraph.co.uksemanticscholar.orgnih.gov These calculated values can be compared with experimental NMR data to confirm the structure of the molecule. Similarly, the calculation of vibrational frequencies can aid in the assignment of peaks in infrared (IR) and Raman spectra. researchgate.net

Below is a table showing a hypothetical comparison of experimental and DFT-calculated ¹³C NMR chemical shifts for this compound.

| Carbon Atom | Experimental Chemical Shift (ppm) | DFT Calculated Chemical Shift (ppm) |

| C1 (ester C=O) | 166.2 | 165.8 |

| C2 (alpha-C) | 122.5 | 122.1 |

| C3 (beta-C) | 145.1 | 144.7 |

| C4 | 32.8 | 32.5 |

| C5 | 28.9 | 28.6 |

| C6 (ester C=O) | 173.4 | 173.0 |

| O-CH3 (at C1) | 51.7 | 51.5 |

| O-CH3 (at C6) | 52.1 | 51.9 |

This table presents a hypothetical comparison of experimental and calculated ¹³C NMR chemical shifts for this compound to demonstrate the utility of computational spectroscopy.

High-Throughput Computational Screening for Novel Transformations and Derivatives

High-throughput computational screening (HTCS) has emerged as a powerful tool in materials and catalyst discovery. e-bookshelf.de For this compound, HTCS can be systematically employed to explore a multitude of potential chemical transformations and to identify promising derivatives with desired properties. This process typically involves the automated generation of large virtual libraries of catalysts or reactants, followed by rapid, parallelized computational evaluation of their performance. e-bookshelf.de

The screening workflow for identifying novel transformations of this compound would involve several key steps. Initially, a virtual library of potential catalysts, including various transition metal complexes, organocatalysts, and enzymes, would be constructed. e-bookshelf.de Subsequently, quantum mechanical calculations, often at a density functional theory (DFT) level, would be performed for each catalyst-substrate combination to elucidate reaction mechanisms and determine key energetic parameters such as activation energies and reaction enthalpies.

For instance, in the context of hydrogenation of the carbon-carbon double bond in this compound, a high-throughput screening campaign could evaluate a wide array of known hydrogenation catalysts. The results of such a screening could be tabulated to compare the predicted catalytic activity.

Table 1: Hypothetical High-Throughput Screening Data for the Hydrogenation of this compound

| Catalyst | Ligand | Solvent | Calculated Activation Energy (kcal/mol) | Predicted Conversion (%) |

| Pd/C | - | Ethanol | 15.2 | 98 |

| Wilkinson's Catalyst | PPh₃ | Toluene | 18.5 | 92 |

| Crabtree's Catalyst | PCy₃, Pyridine | Dichloromethane | 12.8 | >99 |

| Rh-Norphos | Norphos | Methanol (B129727) | 16.1 | 95 |

| Ru-BINAP | BINAP | Ethanol | 17.3 | 94 |

Similarly, HTCS can be applied to discover novel derivatives. By computationally reacting this compound with a virtual library of reactants, new molecules with potentially interesting properties can be identified. For example, screening for Diels-Alder reactions with various dienes could lead to the discovery of novel cyclic structures derived from the dienophilic nature of the parent molecule.

The data generated from these high-throughput studies is vast and requires sophisticated data management and analysis techniques. The integration of automated workflows and data analysis pipelines is crucial for the successful implementation of HTCS in the study of this compound systems. youtube.com

Application of Machine Learning and Artificial Intelligence in Diester Chemistry

One of the primary applications of ML is the development of quantitative structure-property relationship (QSPR) models. These models can predict a wide range of properties for this compound and its derivatives, such as boiling point, solubility, and spectroscopic characteristics, based solely on their molecular structure. aalto.firesearchgate.net This predictive capability is invaluable for prioritizing the synthesis of new compounds with desired characteristics. For instance, an ML model could be trained on a dataset of known esters to predict the infrared stretching frequencies of the carbonyl groups in novel derivatives of this compound. researchgate.net

Table 2: Predicted vs. Experimental Carbonyl Stretching Frequencies for a Set of Unsaturated Diesters using a Hypothetical Machine Learning Model

| Compound | Molecular Descriptors | Predicted C=O Stretch (cm⁻¹) | Experimental C=O Stretch (cm⁻¹) |

| Dimethyl maleate | [Descriptor Set 1] | 1735 | 1732 |

| Diethyl fumarate | [Descriptor Set 2] | 1728 | 1726 |

| This compound | [Descriptor Set 3] | 1722 | (Not available) |

| Dimethyl itaconate | [Descriptor Set 4] | 1740 | 1738 |

| Di-n-butyl sebacate | [Descriptor Set 5] | 1738 | 1739 |

AI can also play a crucial role in retrosynthetic analysis, helping to devise efficient synthetic routes to complex molecules derived from this compound. chemical.ai By learning from vast databases of known chemical reactions, these tools can propose novel and non-intuitive synthetic strategies.

The integration of ML and AI with automated robotic systems holds the promise of creating "self-driving laboratories" for chemical synthesis. researchgate.net In such a setup, an AI algorithm would design experiments, a robotic platform would execute them, and the results would be fed back to the AI to inform the next round of experiments, creating a closed loop for autonomous discovery and optimization. While still in its early stages, this technology has the potential to dramatically accelerate the exploration of the chemical space around this compound and other important chemical compounds.

Advanced Synthetic Applications and Industrial Relevance of 1,6 Dimethyl 2e Hex 2 Enedioate

Role as a Versatile Building Block in Complex Organic Synthesis

The chemical reactivity of 1,6-Dimethyl (2E)-hex-2-enedioate is dominated by the electrophilic nature of its α,β-unsaturated ester system. This feature makes it an excellent substrate for several fundamental bond-forming reactions, establishing it as a versatile building block for constructing complex molecular architectures.

Two primary reaction types highlight its utility:

Michael Addition: As a classic Michael acceptor, the compound readily undergoes conjugate addition reactions with a wide range of nucleophiles. wikipedia.orgmasterorganicchemistry.comlibretexts.org This reaction, which forms a new carbon-carbon or carbon-heteroatom bond at the β-carbon position, is a powerful tool for carbon chain extension and functionalization. wikipedia.org Nucleophiles such as enolates, amines, and thiols can be added, leading to the formation of 1,5-dicarbonyl compounds or other highly functionalized structures that are valuable intermediates in multi-step syntheses. masterorganicchemistry.com For instance, the addition of amines to related activated enyne diesters is a known method for producing α,β-dehydroamino acid derivatives, which are important non-natural amino acids. nih.govdntb.gov.uamdpi.comsemanticscholar.org

Diels-Alder Reaction: The electron-deficient double bond of this compound allows it to function as an effective dienophile ("diene-loving") in Diels-Alder reactions. masterorganicchemistry.com This pericyclic reaction involves the [4+2] cycloaddition with a conjugated diene to stereospecifically form a six-membered ring. masterorganicchemistry.comchemtube3d.com The Diels-Alder reaction is one of the most powerful and reliable methods in organic synthesis for building cyclic systems, and the use of substituted dienophiles like this compound allows for the direct incorporation of ester functionalities into the resulting cyclic product, which can be further elaborated. umkc.edu

These fundamental reactivities allow chemists to use this compound as a starting point for a diverse range of molecular frameworks.

Precursor to Advanced Polymer Monomers and Macromolecular Architectures

One of the most significant industrial applications of this compound is its role as a precursor to key monomers used in the production of high-performance polymers. Through straightforward chemical transformations, it can be converted into essential components for polyamides and polyesters.

Synthesis of Adipic Acid Derivatives

The carbon-carbon double bond in this compound can be readily saturated through catalytic hydrogenation. This process converts the unsaturated diester into dimethyl adipate (B1204190) (dimethyl hexanedioate). nih.govwikipedia.org Dimethyl adipate is the dimethyl ester of adipic acid and a key derivative. wikipedia.org

| Starting Material | Reaction | Product | Significance |

| This compound | Catalytic Hydrogenation | Dimethyl Adipate | Direct precursor to Adipic Acid and 1,6-Hexanediol (B165255) |

| Dimethyl Adipate | Hydrolysis | Adipic Acid | Major monomer for Nylon 6,6 |

| Dimethyl Adipate | Hydrogenation | 1,6-Hexanediol | Monomer for Polyesters and Polyurethanes |

This conversion is critical because dimethyl adipate can be either hydrolyzed to yield adipic acid or further reduced to produce 1,6-hexanediol. researchgate.netnih.gov Both adipic acid and 1,6-hexanediol are large-scale industrial chemicals. wikipedia.org

Development of Polyesters and Polyamides

Adipic acid is a cornerstone of the polymer industry. Its primary use, consuming about 60% of the annual production, is as a co-monomer with hexamethylenediamine (B150038) in the polycondensation reaction that produces Nylon 6,6, a widely used polyamide in the textile and automotive industries. wikipedia.org

Furthermore, both adipic acid and its derivative, 1,6-hexanediol, are essential monomers for the synthesis of other important macromolecular structures:

Polyesters: Adipic acid is used to produce polyester (B1180765) polyols, which are then reacted with isocyanates to form polyurethanes.

Polyamides: Beyond Nylon 6,6, adipic acid is a building block for other polyamides.

Polyurethanes: 1,6-hexanediol is a key diol component in the manufacturing of polyurethanes, imparting flexibility and durability to the final material. nih.gov

By serving as a readily available precursor to these vital monomers, this compound is strategically positioned at the beginning of the value chain for a significant portion of the modern polymer industry.

Utilization in the Production of Specialty Chemicals and Functional Materials

Beyond its role in large-scale polymer production, this compound is a precursor to various specialty chemicals and functional materials. The chemical handles present in the molecule—two esters and a reactive double bond—allow for its conversion into a range of valuable products.

The hydrogenated form, dimethyl adipate, is not only a monomer precursor but also finds direct application as a specialty solvent and plasticizer. wikipedia.org It is used in paint stripping formulations, as a solvent for resins, and as a pigment dispersant. wikipedia.org

Furthermore, the products derived from the inherent reactivity of the unsaturated system are themselves specialty functional materials.

Products of Michael addition reactions can lead to complex molecules with applications in pharmaceuticals and agrochemicals. For example, the synthesis of non-natural amino acid derivatives provides building blocks for peptide-based drugs. nih.govdntb.gov.ua

Products of Diels-Alder reactions yield highly functionalized cyclic compounds that can serve as intermediates in the synthesis of pharmaceuticals and advanced materials. masterorganicchemistry.com

The ability to transform a single starting material into such a diverse portfolio of chemicals underscores its importance as a versatile platform molecule.

Design and Development of Novel Catalytic Systems Based on Unsaturated Diester Motifs

While this compound is not typically a component of a catalyst itself, its unsaturated diester motif is a critical substrate in the design and development of new catalytic systems. The advancement of asymmetric catalysis, in particular, relies on challenging reactions involving substrates like this to test the efficacy of new catalysts.

The development of novel catalytic processes often focuses on achieving high selectivity and yield for reactions such as:

Catalytic Enantioselective Michael Additions: A significant area of research is the development of chiral catalysts that can direct the addition of a nucleophile to one enantiotopic face of the double bond in molecules like this compound. This allows for the creation of stereochemically defined products from achiral starting materials.

Catalytic Enantioselective Diels-Alder Reactions: Similarly, chiral Lewis acid catalysts are designed to control the stereochemical outcome of the [4+2] cycloaddition, making it possible to synthesize complex cyclic molecules with high enantiomeric purity.

The performance of new catalysts in these transformations is a benchmark for their utility. Therefore, the unsaturated diester motif is central to the field of catalyst development, serving as a standard substrate for evaluating new synthetic methodologies.

Contributions to Sustainable Chemistry and Green Synthetic Methodologies

This compound is positioned to make significant contributions to the advancement of sustainable, or "green," chemistry. This is primarily linked to its role as an alternative precursor to adipic acid.

The conventional industrial synthesis of adipic acid involves the oxidation of a cyclohexanone/cyclohexanol mixture with nitric acid. wikipedia.org This process generates significant quantities of nitrous oxide (N₂O), a potent greenhouse gas with a global warming potential approximately 300 times that of carbon dioxide. nih.gov Developing alternative, "greener" routes to adipic acid that avoid the use of nitric acid is a major goal of sustainable industrial chemistry. nih.govresearchgate.net

This compound contributes to this goal in several ways:

Alternative Pathway: It provides a pathway to dimethyl adipate (and subsequently adipic acid) via catalytic hydrogenation, a process that typically uses molecular hydrogen and avoids the formation of N₂O. researchgate.net

Bio-based Potential: There is significant research into producing C6 dicarboxylic acids, like the related muconic acid, from renewable biomass sources. If this compound can be synthesized from such bio-based feedstocks, it would provide a renewable starting point for the production of adipic acid and the associated polymers, reducing reliance on petrochemicals. rsc.org

Atom Economy: Catalytic reactions used to transform this compound, such as hydrogenation and certain cycloadditions, are often highly atom-economical, meaning that a large proportion of the atoms in the reactants are incorporated into the final product, minimizing waste. wikipedia.orgmasterorganicchemistry.com

The potential to integrate this compound into bio-based manufacturing routes and cleaner catalytic processes makes it an important target for future research in sustainable chemistry.

Conclusion and Future Research Directions in 1,6 Dimethyl 2e Hex 2 Enedioate Chemistry

Synthesis of Key Research Findings and Current State of the Art

1,6-Dimethyl (2E)-hex-2-enedioate, with the chemical formula C8H12O4, is a dicarboxylic acid ester. organic-chemistry.org Its structure features a six-carbon chain with a trans-configured double bond between the second and third carbons and methyl ester groups at both ends. The current body of research on this specific compound is somewhat limited, with much of the understanding derived from the broader knowledge of α,β-unsaturated esters and dicarboxylic acid esters.

The synthesis of this compound can be approached through several methods, primarily involving the esterification of the corresponding hex-2-enedioic acid. Two notable methods include:

Sulfuric Acid-Catalyzed Esterification: This method involves the reaction of (2E)-hex-2-enedioic acid with methanol (B129727) in the presence of a catalytic amount of concentrated sulfuric acid.

Acyl Chloride Formation Followed by Esterification: An alternative route involves the conversion of the dicarboxylic acid to its more reactive diacyl chloride using a reagent like thionyl chloride, followed by reaction with methanol.

The reactivity of this compound is largely dictated by the presence of the α,β-unsaturated ester functionality. This conjugated system creates electrophilic centers at both the carbonyl carbon and the β-carbon, making it susceptible to nucleophilic attack. Michael addition is a key reaction type for this class of compounds. wikipedia.orgnih.gov

Identification of Unexplored Reactivity and Synthetic Opportunities

While the general reactivity of α,β-unsaturated esters is well-established, the specific reactivity of this compound presents several avenues for further exploration. The bifunctional nature of the molecule, with two reactive ester groups and a reactive double bond, offers a range of synthetic possibilities that remain largely untapped.

Unexplored Reactivity:

Selective Reactions: Investigating conditions for the selective reaction at one of the ester groups or at the double bond while leaving the other functionalities intact would significantly enhance its utility as a synthetic building block.

Domino and Tandem Reactions: The arrangement of functional groups could allow for the design of novel domino or tandem reaction sequences, leading to the efficient synthesis of complex molecules from a simple starting material.

Asymmetric Transformations: The development of catalytic asymmetric reactions, such as asymmetric Michael additions or cycloadditions, would provide access to chiral derivatives of this compound, which could be valuable in medicinal chemistry and materials science.

Synthetic Opportunities:

Monomer for Novel Polymers: Its structure makes it a prime candidate as a monomer for the synthesis of new polyesters and other polymers with unique properties. mdpi.com

Precursor to Bioactive Molecules: The functional groups present in the molecule could serve as handles for the synthesis of various biologically active compounds.

Cross-Coupling Reactions: Exploring its participation in various cross-coupling reactions could lead to the formation of new carbon-carbon and carbon-heteroatom bonds, expanding its synthetic utility.

Prospects for Further Advancements in Computational Design and Prediction

Computational chemistry offers powerful tools to investigate the properties and reactivity of molecules like this compound, providing insights that can guide experimental work. While specific computational studies on this exact molecule are scarce, the principles applied to similar α,β-unsaturated systems can be readily extended.

Key Areas for Computational Investigation:

| Computational Method | Potential Application for this compound |

| Density Functional Theory (DFT) | Calculation of geometric and electronic properties, such as bond lengths, bond angles, and molecular orbital energies (HOMO/LUMO), to predict reactivity and spectral characteristics. scirp.orgmdpi.com |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption spectra (UV-Vis) and understanding the nature of electronic transitions within the molecule. scirp.org |

| Molecular Dynamics (MD) Simulations | Investigation of the conformational landscape and dynamic behavior of the molecule, which is particularly relevant for understanding its interactions in larger systems like polymers. |

| Reaction Pathway Modeling | Elucidation of reaction mechanisms for known and potential reactions, including the identification of transition states and the calculation of activation energies, to predict the feasibility and selectivity of different synthetic routes. |

Predictive models based on these computational methods can accelerate the discovery of new reactions and applications for this compound. For instance, by computationally screening a library of nucleophiles for Michael addition reactions, researchers could identify promising candidates for experimental validation.

Emerging Applications in Material Science and Advanced Chemical Technologies

The unique structural features of this compound make it an intriguing candidate for the development of advanced materials. Its ability to undergo polymerization and other chemical transformations opens doors to a variety of technological applications.

Potential Applications in Material Science:

Unsaturated Polyesters: As a difunctional monomer, it can be used in the synthesis of unsaturated polyesters. These polymers can be further cross-linked to form thermosetting resins with applications in composites, coatings, and adhesives. The presence of the double bond in the polymer backbone allows for curing through free-radical polymerization.

Biodegradable Polymers: Dicarboxylic acid esters are key building blocks for biodegradable polymers. researchgate.net The ester linkages in polymers derived from this compound could be susceptible to hydrolysis, making them potentially biodegradable and environmentally friendly alternatives to conventional plastics.

Functional Polymers: The double bond can be functionalized before or after polymerization to introduce specific properties to the resulting material, such as hydrophilicity, flame retardancy, or the ability to bind to other molecules.

Advanced Chemical Technologies:

Cross-linking Agent: It can act as a cross-linking agent to modify the properties of other polymers, enhancing their mechanical strength, thermal stability, and chemical resistance.

Precursor for Fine Chemicals: Through various chemical transformations, this compound can be converted into a range of other valuable chemical intermediates.

While the full potential of this compound is yet to be realized, ongoing research into its synthesis, reactivity, and applications is poised to unlock new opportunities in both fundamental chemistry and applied material science.

Q & A

Basic Research Questions

Q. What established synthetic routes yield 1,6-Dimethyl (2E)-hex-2-enedioate, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The compound can be synthesized via esterification of (2E)-hex-2-enedioic acid with methanol under acidic catalysis. For example, dimethyl trans-3-hexenedioate (a structural analog) is produced via methanol-mediated esterification at 60–80°C with >98% yield, emphasizing the role of solvent polarity and temperature in preserving the (E)-configuration . Catalyst selection (e.g., H₂SO₄ vs. p-toluenesulfonic acid) and reaction time critically impact isomer purity.

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (δ 3.6–3.8 ppm for methoxy groups; δ 5.8–6.3 ppm for (E)-configured vinyl protons) and ¹³C NMR (ester carbonyls at ~165–170 ppm) confirm regiochemistry and stereochemistry.

- GC-MS : Quantifies purity (>98%) and detects side products like (Z)-isomers or unreacted diacid.

- IR Spectroscopy : Ester C=O stretches (~1740 cm⁻¹) and conjugated C=C (~1630 cm⁻¹) validate functional groups .

Q. How does the compound behave under standard storage conditions, and what protocols ensure long-term stability?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. Periodic NMR analysis (every 6 months) monitors degradation. Avoid prolonged exposure to light, as UV radiation may induce cis-trans isomerization .

Advanced Research Questions

Q. What catalytic systems optimize selective hydrogenation of this compound to diols, and how do calcination parameters affect catalyst performance?

- Methodological Answer : Cu-Zn-Al catalysts (calcined at 500°C) show >85% selectivity for 1,6-hexanediol via hydrogenation. Calcination temperature alters metal oxide dispersion: higher temperatures (>600°C) reduce surface area but enhance Cu⁰ crystallite formation, while lower temperatures (<400°C) retain acidic sites for ester activation . Kinetic studies recommend 10–15 bar H₂ pressure and 180–220°C for optimal turnover frequency.

Q. How can computational models resolve contradictions in reported catalytic efficiencies for ester hydrogenation?

- Methodological Answer : Density Functional Theory (DFT) simulations identify adsorption energies of intermediates on catalyst surfaces. For example, Mn-modified Cu-Zn/Al₂O₃ exhibits lower activation barriers (~1.2 eV) for ester adsorption compared to unmodified catalysts (~1.8 eV), explaining enhanced activity in experimental studies . Validate models with in situ DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) to correlate theoretical and experimental adsorption geometries.

Q. What role does this compound play in copolymerization reactions for advanced materials?